2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol
Description
Properties
CAS No. |
920512-15-8 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-5-[(pyrimidin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H12N4O/c12-9-3-2-8(6-10(9)16)7-15-11-13-4-1-5-14-11/h1-6,16H,7,12H2,(H,13,14,15) |
InChI Key |
LFODTIZLDJMNDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution
One common method for synthesizing 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol involves a nucleophilic substitution reaction. The general procedure is as follows:
Starting Materials : Begin with 2-amino-5-nitrophenol and pyrimidine derivatives.
Reaction Conditions : The reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Mechanism : The amino group of the pyrimidine acts as a nucleophile, attacking the electrophilic carbon of the nitrophenol, leading to the formation of the desired compound after reduction of the nitro group.
Yield and Purity : This method has been reported to yield moderate to high purity products depending on the reaction conditions and purification steps employed.
Synthesis via Condensation Reactions
Another approach involves condensation reactions that can yield this compound:
Starting Materials : Use 2-amino-5-formylphenol and pyrimidine derivatives.
-
- Mix the starting materials in an appropriate solvent (e.g., ethanol or methanol).
- Add a catalyst such as acetic acid to facilitate the condensation reaction.
- Heat the mixture under reflux for several hours.
Post-Reaction Treatment : After completion, the mixture is cooled, and the product can be precipitated by adding water or an acid.
Characterization : The product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Summary of Reaction Conditions
The following table summarizes key reaction conditions for different preparation methods:
| Method | Starting Materials | Solvent | Temperature | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-amino-5-nitrophenol, Pyrimidine | DMF/DMSO | Reflux | 70-90 | Column Chromatography |
| Condensation Reaction | 2-amino-5-formylphenol, Pyrimidine | Ethanol/Methanol | Reflux | 60-85 | Precipitation |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The pyrimidine ring undergoes chlorine displacement in the presence of nucleophiles. For example, 2-amino-4,6-dichloropyrimidine reacts with substituted phenols or amines under basic conditions to form the target compound .
Reaction Conditions and Yields
| Starting Material | Nucleophile | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine | 5-Amino-2-hydroxybenzylamine | KOH | EtOH | 25°C | 38–40 |
Mechanism :
-
Deprotonation of the phenol group by KOH enhances nucleophilicity.
-
The aminomethyl group attacks the electron-deficient C-2 position of the pyrimidine ring.
Reductive Amination
This method involves condensation of 3-hydroxy-4-nitrobenzaldehyde with 2-aminopyrimidine, followed by nitro group reduction .
Synthetic Pathway
-
Condensation :
-
Reduction :
Key Parameters :
Coupling Reactions
The secondary amine participates in Mannich reactions and Schiff base formation with aldehydes or ketones.
Example: Mannich Reaction with Formaldehyde
| Reactant | Reagents | Product | Yield (%) |
|---|---|---|---|
| This compound | HCHO, p-toluidine | Hexahydrothieno[2,3-d]pyrimidine | 72 |
Conditions :
-
Solvent: Ethanol
-
Temperature: Reflux
-
Time: 2 hours
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation, forming quinone derivatives under acidic conditions.
Oxidation with KMnO<sub>4</sub>
| Substrate | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| This compound | KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 60°C | Quinone derivative |
Mechanism :
-
Protonation of the hydroxyl group facilitates electron transfer.
-
Two-electron oxidation yields a resonance-stabilized quinone.
Salt Formation
The compound forms water-soluble salts with inorganic acids, enhancing its applicability in pharmaceutical formulations .
Common Salts
| Acid | Salt Form | Solubility (mg/mL) |
|---|---|---|
| Hydrochloric | Hydrochloride | 12.5 |
| Sulfuric | Sulfate | 8.2 |
Biological Interactions
While not a direct chemical reaction, the compound inhibits enzymes like tyrosine kinase via hydrogen bonding between its amino group and the enzyme’s active site .
Scientific Research Applications
Biological Activities
Research has indicated that 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol possesses several promising biological activities:
- Antitumor Activity : Studies suggest that this compound may inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. Its mechanism may involve the inhibition of key enzymes or proteins associated with cancer development.
- Antibacterial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or function.
- Antiviral Effects : Preliminary studies indicate that it may also exhibit antiviral properties, potentially inhibiting viral replication through interactions with viral proteins or host cellular pathways.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antitumor Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of specific cancer cell lines in vitro. The results indicated a dose-dependent response, suggesting its potential as a lead compound for further development in cancer therapeutics.
- Antibacterial Evaluation : In another study, the antibacterial activity was assessed against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, indicating its potential use as an antibacterial agent in clinical settings.
- Mechanistic Insights : Recent research has focused on elucidating the molecular mechanisms through which this compound exerts its biological effects. This includes identifying specific targets within cancer cells and bacteria, which could guide the optimization of its structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other aminopyrimidine derivatives, such as:
- 2-Aminopyrimidine
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-5-methylphenol
Uniqueness
What sets 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol apart from these similar compounds is its unique structure, which combines the properties of both pyrimidine and phenol groups. This unique combination allows it to exhibit a broader range of chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
The chemical formula for this compound is , indicating it contains a phenolic structure with amino and pyrimidine moieties. This configuration is essential for its biological function.
Physical Properties
- Molecular Weight : 226.27 g/mol
- Solubility : Soluble in DMSO and other organic solvents, with limited solubility in water.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. The IC50 value for this inhibition is reported to be , which is significantly lower than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM) .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against various bacterial strains, making it a candidate for further research in antibiotic development.
Toxicological Profile
The compound has undergone various toxicological assessments, including Ames tests for mutagenicity and studies on skin sensitization. Results indicate that while it shows some potential for skin irritation at higher concentrations, it is generally considered safe within regulated limits .
Study on β-Glucuronidase Inhibition
A study conducted on synthesized derivatives of 2-amino-pyrimidine compounds evaluated their β-glucuronidase inhibitory activity. Among the derivatives tested, the specific compound with a pyrimidine substitution exhibited superior activity compared to other tested compounds .
Hair Dye Formulations
Another significant application of this compound is in hair dye formulations. It is used as a colorant due to its ability to provide intense yellow to yellow-orange shades when combined with oxidizing agents . The safety and efficacy of these formulations have been evaluated through dermal penetration studies, confirming minimal systemic absorption when applied topically .
Summary Table of Biological Activities
Q & A
Basic Synthesis and Optimization
Q: What are the optimal reaction conditions for synthesizing 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol to maximize yield and purity? A: Key steps include coupling reactions between pyrimidin-2-amine derivatives and phenolic intermediates under palladium catalysis. For example, Pd(II) acetate (635 mg, 2.83 mmol) and NaHCO₃ (186 mL) in 2-methyltetrahydrofuran at 100°C for 3 hours can facilitate cross-coupling . Post-synthesis purification via gradient chromatography (hexane/acetone) improves purity to >95%. Yield optimization may require adjusting stoichiometry and reaction time .
Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the molecular structure of this compound? A: Combine NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for absolute configuration. For crystallography, use SHELXL for refinement against high-resolution data, leveraging its robust handling of twinned or high-symmetry crystals . Structural validation via Acta Crystallographica protocols (e.g., bond-length analysis and R-factor convergence) ensures accuracy .
Biological Activity Profiling
Q: How can researchers assess the antimicrobial or anticancer potential of this compound? A: Employ in vitro assays:
- Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.
Validate selectivity using non-cancerous cell lines (e.g., HEK293) and compare to reference drugs like doxorubicin .
Advanced Crystallographic Challenges
Q: How to resolve discrepancies in crystallographic data for this compound, such as thermal motion or disorder? A: Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions. For high thermal motion, apply anisotropic displacement parameters. Cross-validate with Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯π) that may influence packing .
Structure-Activity Relationship (SAR) Studies
Q: What structural modifications enhance the compound’s bioactivity? A: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrimidine ring to improve metabolic stability. Methyl or methoxy substituents on the phenol ring can enhance membrane permeability. Test derivatives via parallel synthesis and compare logP values (HPLC) to correlate hydrophobicity with activity .
Data Contradictions in Synthesis Yields
Q: How to address inconsistent yields in scale-up synthesis? A: Variability often arises from incomplete coupling or side reactions. Monitor reaction progress via TLC or LC-MS. Optimize catalyst loading (e.g., 5–10 mol% Pd) and degas solvents to prevent oxidation. For large-scale runs, switch to flow chemistry for better heat/mass transfer .
Computational Modeling for Binding Affinity
Q: Which computational tools predict the compound’s interaction with biological targets? A: Use molecular docking (AutoDock Vina) to model binding to enzymes like dihydrofolate reductase. Validate with MD simulations (GROMACS) to assess stability. QSAR models (DRAGON descriptors) can prioritize derivatives for synthesis .
Stability Under Physiological Conditions
Q: How to evaluate the compound’s stability in buffer solutions? A: Prepare ammonium acetate buffer (pH 6.5) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. For oxidative stability, add H₂O₂ (0.3%) and track peroxide adducts .
Regioselectivity in Functionalization
Q: Why does regioselectivity vary during pyrimidine ring functionalization? A: Steric and electronic effects dominate. The 2-amino group directs electrophiles to the para position. Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .
Reproducibility in Biological Assays
Q: How to mitigate variability in cytotoxicity assays? A: Standardize cell culture conditions (passage number, serum batch). Include internal controls (e.g., staurosporine) and triplicate technical replicates. Use plate readers with temperature/CO₂ control to minimize environmental drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
